

# Navigating the Nomenclature: An In-depth Technical Guide to Substituted Bromo-Pyridines

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## Compound of Interest

Compound Name: *3-bromo-N-methylpyridin-2-amine*

CAS No.: 214977-38-5

Cat. No.: B1283642

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The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and functional properties. Among these, bromo-substituted pyridines serve as versatile intermediates in the synthesis of complex molecular architectures. A precise and unambiguous naming system is paramount for effective scientific communication and the replication of synthetic procedures. This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted bromo-pyridines, supplemented with relevant physicochemical data, experimental protocols, and visual aids to facilitate a deeper understanding.

## Core Principles of IUPAC Nomenclature for Bromo-Pyridines

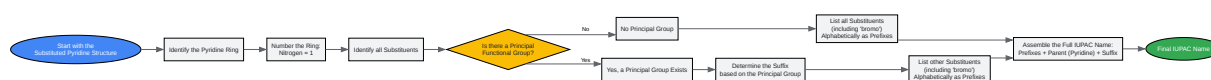
The systematic naming of substituted bromo-pyridines follows a set of hierarchical rules established by the IUPAC. The foundational step is the numbering of the pyridine ring, which

commences at the nitrogen atom, assigning it the locant '1'. The numbering then proceeds sequentially around the ring through the carbon atoms.

When substituents are present, their positions are indicated by the corresponding locants. The substituents are listed in alphabetical order as prefixes to the parent name "pyridine". In the case of bromo-pyridines, "bromo" is used as the prefix.

For polysubstituted pyridines containing various functional groups, a principal functional group is chosen based on a predefined priority order. This principal group dictates the suffix of the name. All other substituents, including bromo, are cited as prefixes in alphabetical order. Halogens, such as bromine, are generally considered to have lower priority than many other functional groups (e.g., carboxylic acids, aldehydes, ketones, alcohols).

## Logical Flow for IUPAC Naming of Substituted Bromo-Pyridines



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Caption: A workflow diagram illustrating the step-by-step process for determining the IUPAC name of a substituted bromo-pyridine.

## Physicochemical and Spectroscopic Data of Substituted Bromo-Pyridines

The introduction of a bromine atom and other substituents to the pyridine ring significantly influences its physicochemical properties, such as acidity (pKa), melting and boiling points, and its spectroscopic characteristics. The following tables summarize key quantitative data for a selection of substituted bromo-pyridines, providing a valuable resource for experimental design and characterization.

Table 1: Physicochemical Properties of Selected Bromo-Pyridines

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	pKa
2-Bromopyridine	109-04-6	C <sub>5</sub> H <sub>4</sub> BrN	158.00	-	192-194	0.71
3-Bromopyridine	626-55-1	C <sub>5</sub> H <sub>4</sub> BrN	158.00	-27	173	2.84
4-Bromopyridine	1120-87-2	C <sub>5</sub> H <sub>4</sub> BrN	158.00	53-56	-	3.85
2-Bromo-3-methylpyridine	3430-17-9	C <sub>6</sub> H <sub>6</sub> BrN	172.02	-	199-200	-
2,6-Dibromopyridine	626-05-1	C <sub>5</sub> H <sub>3</sub> Br <sub>2</sub> N	236.89	117-119	-	-

Table 2: Spectroscopic Data for 2-Bromo-4-iodopyridine and its Derivatives

Compound	<sup>1</sup> H NMR (δ, ppm)	<sup>13</sup> C NMR (δ, ppm)	IR (cm <sup>-1</sup> )	Key Mass Spec. Fragments (m/z)
2-Bromo-4-iodopyridine	H-3: 8.05 (d), H-5: 7.80 (dd), H-6: 8.45 (d)	C-2: 142.5, C-3: 132.8, C-4: 95.7, C-5: 129.1, C-6: 151.3	C-Br: ~650, C-I: ~500	283 (M+), 204, 127
2-Bromo-4-aminopyridine	H-3: 7.15 (d), H-5: 6.60 (dd), H-6: 7.80 (d), NH <sub>2</sub> : 4.50 (br s)	C-2: 158.2, C-3: 108.1, C-4: 153.5, C-5: 107.9, C-6: 149.8	N-H: 3400-3200	173 (M+), 94
2-Bromo-4-hydroxypyridine	H-3: 7.30 (d), H-5: 6.80 (dd), H-6: 7.90 (d), OH: 11.5 (br s)	C-2: 160.1, C-3: 110.2, C-4: 165.8, C-5: 109.5, C-6: 148.7	O-H: 3300-2500	174 (M+), 95

## Experimental Protocols for the Synthesis of Substituted Bromo-Pyridines

The synthesis of substituted bromo-pyridines often involves the strategic introduction of the bromine atom onto a pre-existing pyridine ring or the construction of the pyridine ring from acyclic precursors already containing a bromine atom. Palladium-catalyzed cross-coupling reactions are particularly powerful for further functionalizing bromo-pyridines.

### Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-6-methylisonicotinaldehyde

This protocol describes the synthesis of a 2-aryl-6-methylisonicotinaldehyde from a bromo-pyridine precursor.

Materials:

- 2-Bromo-6-methylisonicotinaldehyde

- Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
- Potassium phosphate
- Tetrakis(triphenylphosphine)palladium(0)
- 1,4-Dioxane
- Water
- Ethyl acetate

Procedure:

- To an oven-dried round-bottom flask, add 2-Bromo-6-methylisonicotinaldehyde (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
- Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 mmol) to the flask.
- Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
- Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL) to the flask.
- Heat the reaction mixture to 90 °C and stir for 12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-methylisonicotinaldehyde.

## Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-6-methylpyridine

This protocol outlines the synthesis of a 2-amino-6-methylpyridine derivative.

Materials:

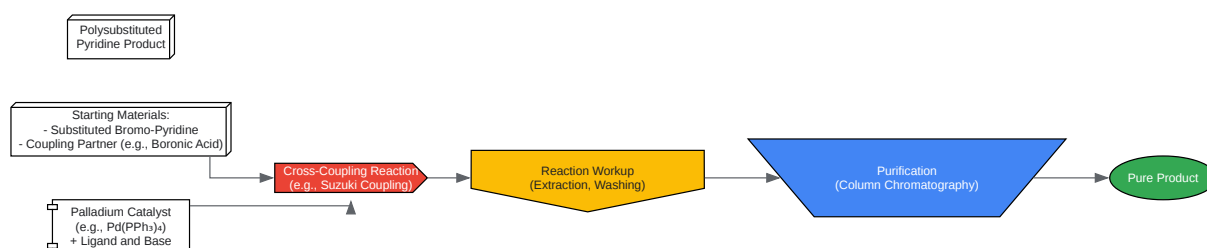
- 2-Bromo-6-methylpyridine
- Amine (e.g., (+/-)-trans-1,2-diaminocyclohexane)
- (±)-BINAP
- $[\text{Pd}_2(\text{dba})_3]$
- Sodium tert-butoxide
- Anhydrous toluene
- Diethyl ether
- Brine
- Anhydrous magnesium sulfate

Procedure:

- In a Schlenk flask under an inert atmosphere, combine 2-bromo-6-methylpyridine (18 mmol), the amine (8.8 mmol), (±)-BINAP (0.35 mmol),  $[\text{Pd}_2(\text{dba})_3]$  (0.18 mmol), and sodium tert-butoxide (25 mmol).
- Add anhydrous toluene (50 mL) to the flask.
- Heat the reaction mixture to 80 °C and stir for 4 hours.
- After cooling to room temperature, add diethyl ether (50 mL).
- Wash the resulting mixture with brine (2 x 30 mL).

- Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
- Further purification of the product can be achieved by chromatography or recrystallization.

## Representative Synthetic Pathway: Palladium-Catalyzed Cross-Coupling of a Bromo-Pyridine



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Caption: A generalized workflow for the synthesis of polysubstituted pyridines via palladium-catalyzed cross-coupling of a bromo-pyridine intermediate.

This guide provides a foundational understanding of the IUPAC nomenclature for substituted bromo-pyridines, supported by essential data and synthetic protocols. A firm grasp of these principles is crucial for the accurate reporting and interpretation of chemical information in the pursuit of novel therapeutics and advanced materials.

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